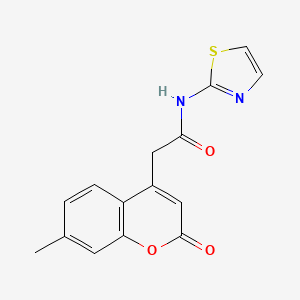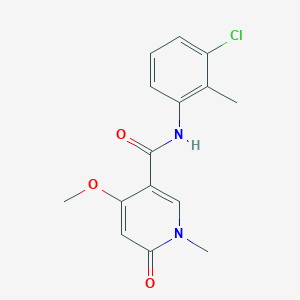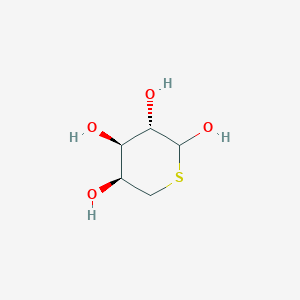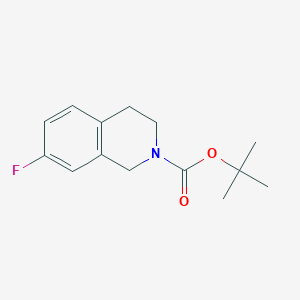
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves the reaction of the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the oxazolidinone derivative reacts with 4-chlorobenzyl chloride.
Formation of the oxalamide linkage: The final step involves the reaction of the chlorobenzyl-oxazolidinone intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzyl derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The oxazolidinone ring can interact with proteins, affecting their function and stability. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(4-chlorobenzyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the phenylsulfonyl group, which may result in different biological activity.
N1-(benzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: Lacks the chlorine atom on the benzyl group, potentially affecting its reactivity and interaction with molecular targets.
Uniqueness
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of both the chlorobenzyl and phenylsulfonyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-15-8-6-14(7-9-15)12-21-18(24)19(25)22-13-17-23(10-11-28-17)29(26,27)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHIWLHUVRKHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2758177.png)

![1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2758179.png)
![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)
![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)

![3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758188.png)
methanone](/img/structure/B2758189.png)



![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2758196.png)
